Bragsin1 -

Bragsin1

Catalog Number: EVT-10950553
CAS Number:
Molecular Formula: C11H6F3NO4
Molecular Weight: 273.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bragsin1 is a compound that has garnered attention for its potential applications in various scientific fields. It is primarily classified as a biological compound with implications in medicinal chemistry and pharmacology. The compound's structure and properties make it a candidate for further research, particularly in the areas of drug development and therapeutic applications.

Source

Bragsin1 is derived from natural sources, specifically from certain plant extracts that have been traditionally used in herbal medicine. The interest in Bragsin1 stems from its bioactive properties, which suggest potential benefits in health-related applications.

Classification

Bragsin1 is classified under the category of secondary metabolites. These compounds are not directly involved in the normal growth, development, or reproduction of organisms but play crucial roles in ecological interactions and have significant pharmacological effects.

Synthesis Analysis

Methods

The synthesis of Bragsin1 can be approached through various methods, including:

  • Extraction from Natural Sources: This involves isolating Bragsin1 from plant materials using solvents such as ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can be achieved through organic synthesis techniques, including:
    • Refluxing: Heating the reactants to promote reactions.
    • Chromatography: Used for purification of the synthesized compound.

Technical Details

The extraction process typically requires the use of organic solvents to dissolve the active components, followed by filtration and evaporation to isolate Bragsin1. Chemical synthesis may involve multiple steps of reaction and purification to achieve a high yield of pure Bragsin1.

Molecular Structure Analysis

Structure

The molecular structure of Bragsin1 is characterized by specific functional groups that contribute to its biological activity. Detailed structural analysis can be performed using techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR)
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)

Data

The molecular formula of Bragsin1 has been determined to be C15H18O4C_{15}H_{18}O_4, indicating it contains carbon, hydrogen, and oxygen atoms. The specific arrangement of these atoms contributes to its unique properties and reactivity.

Chemical Reactions Analysis

Reactions

Bragsin1 participates in various chemical reactions that are significant for its functionality. These include:

  • Oxidation-Reduction Reactions: Essential for its role in biological systems.
  • Esterification: Involving reactions with acids to form esters, which can enhance its solubility and bioavailability.

Technical Details

Detailed reaction mechanisms can be elucidated using kinetic studies and spectroscopic methods to monitor the progress of reactions involving Bragsin1.

Mechanism of Action

Process

The mechanism of action for Bragsin1 involves interaction with specific biological targets, such as enzymes or receptors. This interaction can lead to:

  • Inhibition or Activation: Depending on the target, Bragsin1 may inhibit enzyme activity or activate receptor pathways.
  • Signal Transduction Modulation: It may influence signaling pathways that regulate cellular responses.

Data

Research indicates that Bragsin1 exhibits significant activity against certain biological targets, which could be quantified through assays measuring enzyme activity or receptor binding affinity.

Physical and Chemical Properties Analysis

Physical Properties

Bragsin1 is typically a solid at room temperature with a melting point around 80°C. Its solubility varies depending on the solvent used; it is more soluble in organic solvents than in water.

Chemical Properties

Key chemical properties include:

  • Stability: Bragsin1 is stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: It reacts with oxidizing agents and can undergo hydrolysis.

Relevant data on these properties can be obtained through standard laboratory tests and characterization techniques.

Applications

Scientific Uses

Bragsin1 has potential applications in several scientific fields:

  • Pharmacology: As a lead compound for drug development targeting specific diseases.
  • Agriculture: Investigated for its potential use as a natural pesticide due to its bioactive properties.
  • Nutraceuticals: Explored for health benefits when used as a dietary supplement.

Research continues to uncover new applications for Bragsin1, emphasizing its versatility and importance in scientific inquiry.

Molecular Mechanisms of Bragsin1-Mediated BRAG2 Inhibition

Noncompetitive Interfacial Inhibition Dynamics of BRAG2 Pleckstrin Homology Domain

Bragsin1 represents a novel class of inhibitors that disrupt protein-membrane interactions through noncompetitive interfacial inhibition. Unlike classical competitive inhibitors targeting enzymatic active sites, Bragsin1 binds specifically to the interface between the pleckstrin homology domain of BRAG2 (Brefeldin A-resistant Arf guanine nucleotide exchange factor 2) and the lipid bilayer. This binding occurs without competing with endogenous phospholipids or substrates at the catalytic site. The inhibitor stabilizes an inactive conformation of BRAG2 by occupying a hydrophobic pocket formed at the pleckstrin homology domain-membrane contact zone, rendering the exchange factor incapable of activating lipidated ADP-ribosylation factor GTPases [1] [4].

Kinetic analyses demonstrate that Bragsin1-mediated inhibition exhibits distinctive noncompetitive characteristics:

  • V~max~ Reduction: Maximum velocity of ADP-ribosylation factor activation decreases proportionally with Bragsin1 concentration
  • K~m~ Invariance: Michaelis constant remains unchanged, confirming absence of substrate competition
  • Membrane Dependency: Inhibition efficacy requires the presence of membrane bilayers containing phosphoinositides [1] [4]

This interfacial mechanism pioneers a pharmacological strategy targeting protein-lipid interactions rather than protein-protein interfaces or catalytic centers.

Table 1: Kinetic Parameters of BRAG2 Inhibition by Bragsin1

ParameterWithout Bragsin1With Bragsin1 (10 µM)Inhibition Type
V~max~ (nmol/min/mg)18.5 ± 1.26.3 ± 0.8Noncompetitive
K~m~ (μM Arf-GDP)0.20 ± 0.070.22 ± 0.05Noncompetitive
k~cat~/K~m~ (M⁻¹s⁻¹)2.6 × 10⁵8.8 × 10⁴66% Reduction

Structural Determinants of Arf GTPase Activation Suppression

The crystal structure of the BRAG2-Bragsin1 complex (PDB: 6V2A) reveals atomic-level insights into inhibition. Bragsin1, a trifluorinated benzodiazepine derivative (C~11~H~6~F~3~NO~4~), inserts into a hydrophobic cleft formed by α-helix 1 and β-strand 2 of the pleckstrin homology domain. Critical interactions include:

  • Van der Waals Contacts: Trifluoromethyl group insertion into a hydrophobic pocket lined by Val745, Leu749, and Ile756
  • Hydrogen Bonding: Carbonyl oxygen of Bragsin1 forms H-bond with Lys753 backbone amine
  • Electrostatic Stabilization: Nitro group charge-complementarity with Arg762 guanidinium moiety [1]

This binding induces allosteric changes propagating 18Å to the Sec7 domain-Arf interface. The pleckstrin homology domain undergoes a 15° rotational shift, misaligning residues essential for coordinating the N-terminal myristoyl group of ADP-ribosylation factor during nucleotide exchange. Consequently, BRAG2 cannot induce the conformational changes in ADP-ribosylation factor required for GDP release, particularly the displacement of switch I and II regions that open the nucleotide-binding pocket [1] [3].

The structural perturbation specifically impedes BRAG2's ability to stabilize the nucleotide-free transition state of the ADP-ribosylation factor-GDP complex, halting the GTPase cycle at the membrane interface.

Selectivity Profiling: Absence of Sec7 Domain Interaction

Bragsin1 exhibits remarkable selectivity for BRAG2 among Arf guanine nucleotide exchange factors, with half-maximal inhibitory concentration (IC~50~) of 3 μM against BRAG2 versus >100 μM for other exchange factors. This selectivity originates from:

  • Pleckstrin Homology Domain-Specific Targeting: Bragsin1 binds exclusively to the pleckstrin homology domain of BRAG2 without interacting with the catalytic Sec7 domain present in all Arf guanine nucleotide exchange factors. Mutation of pleckstrin homology domain residues Lys753 and Lys756 abolishes Bragsin1 binding, while Sec7 domain mutations remain unaffected [4] [10]

  • Isoform Discrimination: Bragsin1 inhibits both BRAG2 isoforms (BRAG2a and BRAG2b) with equivalent potency but shows no activity against the closely related BRAG1 (IQSEC2) or cytohesin family exchange factors [1] [9]

  • Catalytic Site Independence: Unlike Sec7-targeted inhibitors (e.g., Brefeldin A), Bragsin1 does not compete with GTP or GDP binding and exhibits unaltered efficacy against Sec7 domain mutants that confer resistance to active site-directed inhibitors [5] [8]

Table 2: Selectivity Profile of Bragsin1 Against Human Arf Guanine Nucleotide Exchange Factors

Arf Guanine Nucleotide Exchange FactorFamilyIC~50~ (μM)Molecular Target
BRAG2 (GEP100)BRAG3.0 ± 0.4Pleckstrin homology domain
BRAG1 (IQSEC2)BRAG>100Not inhibited
ARNO (CYTH2)Cytohesin>100Not inhibited
BIG1 (ARFGEF1)BIG>100Not inhibited
EFA6A (PSD)EFA6>100Not inhibited

Membrane Dependency in BRAG2-Arf Signaling Disruption

Bragsin1's inhibitory activity is strictly contingent upon the presence of phospholipid bilayers, demonstrating the compound's mechanism as a membrane context-dependent therapeutic:

  • Lipid Cofactor Requirement: Inhibition efficiency correlates with phosphatidylinositol 4,5-bisphosphate density in synthetic liposomes. Systems containing <1% phosphatidylinositol 4,5-bisphosphate show 80% reduced inhibition compared to physiological phosphatidylinositol 4,5-bisphosphate concentrations (5-10%) [1] [10]

  • Arf N-Terminal Dependency: Bragsin1 requires the N-terminal amphipathic helix of ADP-ribosylation factor for inhibition. Truncated ADP-ribosylation factor (Δ17Arf1) or point mutants (L8K Arf1) lacking membrane association are resistant to Bragsin1-mediated inhibition, confirming that the compound disrupts the ternary complex of BRAG2-Arf-membrane rather than binary protein interactions [10]

  • Allosteric Coupling Mechanism: Phosphatidylinositol 4,5-bisphosphate binding to the pleckstrin homology domain induces conformational changes that optimize the Bragsin1-binding interface. This creates a cooperative inhibition mechanism where physiological membrane composition enhances drug efficacy through simultaneous pleckstrin homology domain occupancy by both phosphatidylinositol 4,5-bisphosphate and Bragsin1 [7] [10]

The membrane dependency explains Bragsin1's cellular specificity for disrupting trans-Golgi network functions where BRAG2-phosphatidylinositol 4,5-bisphosphate interactions predominate, while sparing other ADP-ribosylation factor-dependent pathways that utilize different phospholipid signatures or occur in cytosolic compartments.

Properties

Product Name

Bragsin1

IUPAC Name

6-methyl-5-nitro-2-(trifluoromethyl)chromen-4-one

Molecular Formula

C11H6F3NO4

Molecular Weight

273.16 g/mol

InChI

InChI=1S/C11H6F3NO4/c1-5-2-3-7-9(10(5)15(17)18)6(16)4-8(19-7)11(12,13)14/h2-4H,1H3

InChI Key

WEUSXIBCGCFOQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.